molecular formula C14H24BN3O2 B567162 N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218791-43-5

N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B567162
CAS No.: 1218791-43-5
M. Wt: 277.175
InChI Key: QSQNGIXCPKOTOQ-UHFFFAOYSA-N
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Description

“N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C14H24BN3O2 . It has a molecular weight of 277.17 g/mol . This compound is related to boronic acids and derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic ring system, attached to a tert-butyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 277.17 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 277.1961572 g/mol . It has a topological polar surface area of 56.3 Ų and a complexity of 331 .

Scientific Research Applications

Intermediate in Synthesis

This compound serves as a crucial intermediate in the synthesis of targeted molecules, particularly in the context of mTOR targeted PROTAC molecules. For instance, the palladium-catalyzed Suzuki reaction has been employed to synthesize complex compounds, demonstrating the compound's role in facilitating high-yield reactions under optimized conditions (Zhang et al., 2022).

Enhancing Heterocyclic Compound Synthesis

It is instrumental in the synthesis of heterocyclic compounds, such as pyrimidine linked pyrazole heterocyclics, which have shown potential in insecticidal and antibacterial applications. This underscores its versatility in contributing to the development of compounds with significant biological activities (Deohate & Palaspagar, 2020).

Palladium-Catalyzed Reactions

The compound is pivotal in palladium-catalyzed reactions for synthesizing N-arylpyrimidin-2-amine derivatives, highlighting its utility in preparing new heterocyclic compounds. The moderate to good yields reported in these reactions indicate its efficiency in facilitating chemical transformations (El-Deeb, Ryu, & Lee, 2008).

Structural and Mechanistic Studies

Moreover, it plays a role in structural and mechanistic studies, as seen in the synthesis and crystal structure analysis of related compounds. These studies not only elucidate the physicochemical properties of the compounds but also their potential applications in various fields of research (Ye et al., 2021).

Properties

IUPAC Name

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O2/c1-12(2,3)18-11-16-8-10(9-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQNGIXCPKOTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675226
Record name N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-43-5
Record name N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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